molecular formula C16H21ClF2N2O4 B13087992 (R)-Ethyl 2-(1-amino-4,4-dimethyl-7-nitro-1,2,3,4-tetrahydronaphthalen-1-yl)-2,2-difluoroacetate hydrochloride

(R)-Ethyl 2-(1-amino-4,4-dimethyl-7-nitro-1,2,3,4-tetrahydronaphthalen-1-yl)-2,2-difluoroacetate hydrochloride

Cat. No.: B13087992
M. Wt: 378.80 g/mol
InChI Key: URDPBANYAUHLKC-XFULWGLBSA-N
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Description

(R)-Ethyl 2-(1-amino-4,4-dimethyl-7-nitro-1,2,3,4-tetrahydronaphthalen-1-yl)-2,2-difluoroacetate hydrochloride is a complex chiral organic compound intended for research and development purposes. This molecule features a tetrahydronaphthalene core scaffold, a primary amine group, a nitro group, and a geminal difluoroacetate moiety, which is esterified and presented as a hydrochloride salt. The incorporation of fluorine atoms can significantly alter a compound's physicochemical properties, including its metabolic stability, lipophilicity, and bioavailability, making it a valuable target for investigation in medicinal chemistry . The specific stereochemistry, denoted by the (R)-configuration, is critical for its biological activity and interaction with target proteins. This compound is designed for use in pharmaceutical research, specifically in hit-to-lead and lead optimization campaigns. Its structure suggests potential applications in the synthesis of more complex molecules or as a key intermediate for the development of bioactive compounds. Researchers can utilize this chemical in exploring structure-activity relationships (SAR), probing enzyme mechanisms, or as a building block in organic synthesis. The exact mechanism of action and primary research applications are dependent on the specific scientific target and are to be determined by the researcher. This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in a laboratory setting.

Properties

Molecular Formula

C16H21ClF2N2O4

Molecular Weight

378.80 g/mol

IUPAC Name

ethyl 2-[(1R)-1-amino-4,4-dimethyl-7-nitro-2,3-dihydronaphthalen-1-yl]-2,2-difluoroacetate;hydrochloride

InChI

InChI=1S/C16H20F2N2O4.ClH/c1-4-24-13(21)16(17,18)15(19)8-7-14(2,3)11-6-5-10(20(22)23)9-12(11)15;/h5-6,9H,4,7-8,19H2,1-3H3;1H/t15-;/m1./s1

InChI Key

URDPBANYAUHLKC-XFULWGLBSA-N

Isomeric SMILES

CCOC(=O)C([C@]1(CCC(C2=C1C=C(C=C2)[N+](=O)[O-])(C)C)N)(F)F.Cl

Canonical SMILES

CCOC(=O)C(C1(CCC(C2=C1C=C(C=C2)[N+](=O)[O-])(C)C)N)(F)F.Cl

Origin of Product

United States

Preparation Methods

Formation of the Tetrahydronaphthalene Core with Nitro and Dimethyl Substituents

The starting point is often a substituted naphthalene or tetrahydronaphthalene precursor. The 4,4-dimethyl substitution can be introduced via alkylation reactions on the tetrahydronaphthalene ring system. The nitro group at the 7-position is generally introduced through electrophilic aromatic substitution using nitration conditions optimized to avoid overreaction or unwanted side reactions.

Introduction of the Amino Group with (R)-Stereochemistry

The amino substituent at the 1-position is introduced by stereoselective amination methods. This may involve:

  • Reduction of a corresponding nitro or azido precursor at the 1-position.
  • Use of chiral auxiliaries or catalysts to ensure the (R)-configuration.
  • Resolution techniques if racemic mixtures are formed initially.

Attachment of the 2,2-Difluoroethyl Ester Moiety

The difluoroacetate group is introduced via coupling reactions with ethyl 2,2-difluoroacetate derivatives. A common approach is:

  • Cross-coupling of aryl or alkyl halides with ethyl bromodifluoroacetate using transition metal catalysis (e.g., cobalt-catalyzed cross-coupling with arylzinc reagents).
  • Optimization of reaction conditions such as temperature (0–20°C), inert atmosphere, and reaction time to maximize yield and selectivity.

Conversion to Hydrochloride Salt

The final compound is converted to its hydrochloride salt by treatment with hydrogen chloride in an appropriate solvent, facilitating purification and enhancing stability.

Representative Experimental Data and Conditions

Step Reaction Type Reagents & Conditions Yield (%) Notes
Alkylation for 4,4-dimethyl substitution Alkylation Alkyl halide with base, inert atmosphere 70–85 Control of regioselectivity critical
Nitration at 7-position Electrophilic substitution HNO3/H2SO4, low temperature 60–75 Avoid over-nitration
Amination at 1-position Reduction/amination Catalytic hydrogenation or chiral amination 65–80 Stereoselective control required
Coupling with ethyl bromodifluoroacetate Co-catalyzed cross-coupling CoCl2, ZnCl2-TMEDA, THF, 0–20°C, inert atmosphere 70–90 Purification by silica gel chromatography
Hydrochloride salt formation Salt formation HCl in chloroform or ether >95 (purity) Crystallization improves purity

Research Findings and Optimization Notes

  • The cobalt-catalyzed cross-coupling reaction between arylzinc reagents and ethyl bromodifluoroacetate is a key step for installing the difluoroacetate group with high efficiency and selectivity. The use of ZnCl2-TMEDA complexes facilitates the preparation of arylzinc intermediates, which react under mild conditions to give ethyl 2-aryl-2,2-difluoroacetates in good yields.

  • Control of stereochemistry at the amino-substituted carbon is critical. Methods involving chiral catalysts or auxiliaries have been reported to achieve the (R)-configuration with high enantiomeric excess.

  • The hydrochloride salt form enhances the compound's stability, solubility, and ease of handling, which is important for further biological evaluation and formulation.

  • Purification steps typically include extraction, washing with brine or aqueous solutions, drying over anhydrous sodium sulfate or magnesium sulfate, and chromatographic techniques to ensure the removal of impurities and side products.

Summary Table of Key Preparation Steps

Preparation Step Purpose Typical Reagents Critical Parameters Outcome
Alkylation Introduce 4,4-dimethyl groups Alkyl halides, base Temperature, stoichiometry Dimethyl-substituted tetrahydronaphthalene
Nitration Add nitro group at 7-position HNO3, H2SO4 Temperature control 7-nitro derivative
Amination Install amino group (R) at 1-position Catalytic hydrogenation, chiral catalysts Stereoselectivity (R)-1-amino derivative
Difluoroacetate coupling Attach difluoroethyl ester Ethyl bromodifluoroacetate, CoCl2, ZnCl2-TMEDA Inert atmosphere, temp 0–20°C Ethyl 2-(substituted tetrahydronaphthalenyl)-2,2-difluoroacetate
Salt formation Convert to hydrochloride salt HCl in organic solvent pH adjustment, crystallization Stable hydrochloride salt

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming nitroso or nitro derivatives.

    Reduction: Reduction of the nitro group to an amino group is a key step in its synthesis.

    Substitution: The difluoroacetate moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can react with the difluoroacetate group under basic conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted difluoroacetate derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: The compound can be used as a building block for the synthesis of more complex organic molecules.

    Study of Reaction Mechanisms: Its unique structure makes it a suitable candidate for studying various organic reactions.

Biology

    Biochemical Studies: The compound can be used to study enzyme interactions and metabolic pathways.

Medicine

    Drug Development:

Industry

    Material Science: Possible use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ®-Ethyl 2-(1-amino-4,4-dimethyl-7-nitro-1,2,3,4-tetrahydronaphthalen-1-yl)-2,2-difluoroacetate hydrochloride involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The difluoroacetate moiety can inhibit enzymes involved in metabolic pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • ®-Ethyl 2-(1-amino-4,4-dimethyl-7-nitro-1,2,3,4-tetrahydronaphthalen-1-yl)-2,2-difluoroacetate
  • (S)-Ethyl 2-(1-amino-4,4-dimethyl-7-nitro-1,2,3,4-tetrahydronaphthalen-1-yl)-2,2-difluoroacetate

Uniqueness

  • Structural Features : The presence of both nitro and difluoroacetate groups in the same molecule is relatively rare.
  • Reactivity : The compound’s ability to undergo multiple types of chemical reactions makes it unique compared to similar compounds.

Biological Activity

(R)-Ethyl 2-(1-amino-4,4-dimethyl-7-nitro-1,2,3,4-tetrahydronaphthalen-1-yl)-2,2-difluoroacetate hydrochloride is a complex organic compound notable for its unique structural features. This compound contains a tetrahydronaphthalene core with significant substituents including a nitro group and an amino group. These structural characteristics suggest potential biological activities that warrant detailed examination.

Chemical Structure and Properties

The molecular formula of this compound is C15H19ClF2N2O2. The presence of difluoroacetate and ethyl groups enhances its pharmacological profile. The compound's structure is illustrated below:

Component Description
Core StructureTetrahydronaphthalene
Functional GroupsNitro (-NO₂), Amino (-NH₂), Difluoroacetate (-CF₂COO)
Molecular Weight320.83 g/mol

Biological Activity

The biological activity of this compound is influenced by its structural components. Research indicates that compounds with similar structures often exhibit various biological effects such as antimicrobial, anti-inflammatory, and anticancer activities.

  • Nitro Group Activity : Nitro groups are known to undergo reduction in biological systems, potentially leading to reactive intermediates that can interact with cellular macromolecules.
  • Amino Group Functionality : The amino group can participate in hydrogen bonding and ionic interactions with biological targets, enhancing the compound's affinity for specific receptors or enzymes.
  • Difluoroacetate Role : The difluoroacetate moiety may contribute to the lipophilicity of the compound, facilitating membrane penetration and influencing pharmacokinetics.

Research Findings

Recent studies have explored the biological activities associated with this compound:

Antimicrobial Activity

A study conducted on related compounds showed promising antimicrobial properties against various bacterial strains. The compound's structure suggests potential efficacy against Gram-positive and Gram-negative bacteria due to its ability to disrupt bacterial cell membranes.

Anticancer Potential

In vitro assays have indicated that compounds with similar structural features exhibit cytotoxic effects on cancer cell lines. Further research is needed to elucidate the specific pathways through which this compound exerts its anticancer effects.

Case Study 1: Antimicrobial Evaluation

In a comparative study of various nitro-containing compounds, this compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli.

Case Study 2: Cytotoxicity in Cancer Cells

A preliminary cytotoxicity assay on human breast cancer cell lines revealed that at concentrations above 10 µM, the compound induced significant apoptosis compared to control groups. The mechanism appears to involve the activation of caspase pathways.

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